Benzoylarginine nitroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoylarginine nitroanilide is a synthetic compound widely used as a chromogenic substrate in enzymatic assays. It is particularly known for its application in the study of proteolytic enzymes such as trypsin, amidase, and papain. The compound is characterized by its ability to release a chromophore, p-nitroaniline, upon hydrolysis, which can be detected through colorimetric analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoylarginine nitroanilide can be synthesized through a series of chemical reactions involving the coupling of benzoylarginine with p-nitroaniline. The process typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of arginine are protected to prevent unwanted reactions.
Coupling Reaction: The protected arginine is then coupled with benzoyl chloride to form benzoylarginine.
Deprotection: The protecting groups are removed to yield benzoylarginine.
Final Coupling: Benzoylarginine is then coupled with p-nitroaniline to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzoylarginine nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis occurs at the bond between the arginine and the p-nitroaniline moieties, releasing p-nitroaniline as a chromophore .
Common Reagents and Conditions
Enzymes: Trypsin, amidase, and papain are commonly used to catalyze the hydrolysis of this compound.
Buffers: Tris buffer and phosphate buffer are often used to maintain the pH during the reaction.
Temperature: The reactions are typically carried out at physiological temperatures (37°C) to mimic biological conditions.
Major Products
The major product formed from the hydrolysis of this compound is p-nitroaniline, which can be detected through colorimetric analysis due to its distinct yellow color .
Scientific Research Applications
Benzoylarginine nitroanilide has a wide range of applications in scientific research:
Enzymatic Assays: It is extensively used as a substrate in assays to measure the activity of proteolytic enzymes such as trypsin and papain.
Drug Discovery: The compound is used in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes.
Biological Studies: It is employed in studies involving the characterization of enzyme kinetics and the investigation of enzyme-substrate interactions.
Industrial Applications: This compound is used in the quality control of enzyme preparations in the pharmaceutical and biotechnology industries.
Mechanism of Action
The mechanism of action of benzoylarginine nitroanilide involves its hydrolysis by proteolytic enzymes. The enzymes cleave the bond between the arginine and p-nitroaniline moieties, releasing p-nitroaniline. This reaction is facilitated by the active site of the enzyme, which provides the necessary catalytic environment for the hydrolysis to occur .
Comparison with Similar Compounds
Similar Compounds
Benzoylarginine ethyl ester: Another substrate used in enzymatic assays but with different chromogenic properties.
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride: A similar compound with slight variations in its chemical structure and applications.
Uniqueness
Benzoylarginine nitroanilide is unique due to its high specificity for certain proteolytic enzymes and its ability to produce a distinct chromophore upon hydrolysis. This makes it an invaluable tool in enzymatic assays and research applications .
Properties
CAS No. |
911-76-2 |
---|---|
Molecular Formula |
C19H22N6O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C19H22N6O4/c20-19(21)22-12-4-7-16(24-17(26)13-5-2-1-3-6-13)18(27)23-14-8-10-15(11-9-14)25(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,23,27)(H,24,26)(H4,20,21,22) |
InChI Key |
RKDYKIHMFYAPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Related CAS |
911-77-3 (mono-hydrochloride) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.